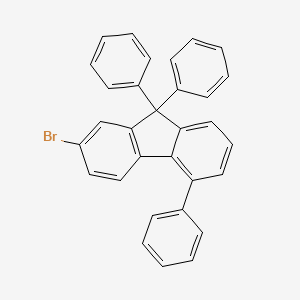

2-Bromo-5,9,9-triphenyl-9H-fluorene

Description

Contextualization of Fluorene (B118485) Derivatives in Modern Chemical Synthesis and Advanced Materials Science

Fluorene and its derivatives are a class of organic compounds that have garnered considerable attention in modern chemical synthesis and materials science. entrepreneur-cn.comresearchgate.net Their unique physical and chemical properties, including good photoelectric properties and thermal stability, make them prime candidates for developing high-performance organic optoelectronic materials and electronic devices. entrepreneur-cn.comrsc.org The fluorene core, a polycyclic aromatic hydrocarbon, can be readily modified at several positions, allowing for the fine-tuning of its electronic and optical characteristics. acs.orgthieme-connect.de This versatility has led to their use in a wide array of applications, including as light-emitting materials in organic light-emitting diodes (OLEDs), hole transport materials in perovskite solar cells, and even in the development of pharmaceuticals due to their anti-tumor, anti-inflammatory, and antibacterial properties. entrepreneur-cn.com

Fluorene derivatives are particularly valued in the field of organic electronics for their ability to form stable, highly fluorescent, and charge-transporting materials. mdpi.comsemanticscholar.org The substitution at the C-9 position of the fluorene skeleton is a common strategy to enhance the long-term stability of these materials by preventing oxidation. researchgate.net Furthermore, functionalization at the C-2 and C-7 positions allows for the extension of the π-conjugated system, which is crucial for their application in electronic devices. mdpi.com

Significance of 2-Bromo-5,9,9-triphenyl-9H-fluorene as a Molecular Building Block for Conjugated Systems

The specific compound, this compound, is a key intermediate in the synthesis of more complex molecules for organic electronics, particularly for OLEDs. innospk.comchemicalbook.com Its structure, featuring a fluorene core with a bromine atom at the 2-position and three phenyl groups at the 9-position, provides a versatile platform for creating conjugated systems. The bromine atom serves as a reactive handle for various cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which are instrumental in building larger, conjugated polymers. acs.orgnih.govwikipedia.org These reactions allow for the introduction of different aryl or acetylenic groups, leading to materials with tailored optoelectronic properties.

The triphenyl substitution at the C-9 position imparts significant steric hindrance, which can prevent undesirable intermolecular interactions and aggregation that often lead to reduced device efficiency. mdpi.comsemanticscholar.org This structural feature, combined with the electronic properties of the fluorene core, makes this compound a valuable building block for designing efficient and stable materials for OLEDs and other organic electronic devices. innospk.com

Historical Development and Evolution of Synthetic Strategies for Fluorene Scaffolds

The synthesis of fluorene and its derivatives has evolved significantly since its initial discovery. Historically, fluorene was obtained from coal tar through distillation and recrystallization. researchgate.net Over time, various synthetic methods have been developed to access a wide range of functionalized fluorene scaffolds.

Early methods often involved intramolecular cyclization reactions. More contemporary and versatile strategies rely on transition metal-catalyzed cross-coupling reactions. mdpi.com The Suzuki and Sonogashira coupling reactions, for instance, have become indispensable tools for synthesizing fluorene derivatives with diverse substituents. acs.orgnih.govnih.gov These methods offer high yields and functional group tolerance, enabling the creation of complex molecular architectures. wikipedia.org For example, a series of 9-(cycloheptatrienylidene)fluorene derivatives were synthesized in good yields using these cross-coupling reactions. acs.orgnih.gov

The synthesis of the specific precursor, 9-bromo-9-phenylfluorene (B18599), can be achieved through several routes, including the reaction of 9-phenyl-9-fluorenol (B15170) with hydrobromic acid or the treatment of 9-phenylfluorene with N-bromosuccinimide. orgsyn.org The synthesis of 2-Bromo-9,9-diphenylfluorene, a closely related compound, has been reported via the reaction of 2-bromo-9H-fluoren-9-one with phenylmagnesium chloride followed by acid-catalyzed cyclization. chemicalbook.com

Overview of Research Paradigms and Theoretical Frameworks Applied to Fluorene Systems

The study of fluorene systems is supported by a combination of experimental research and theoretical frameworks. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are widely used to investigate the electronic structure and properties of fluorene derivatives. mdpi.comprinceton.edu These theoretical calculations provide valuable insights into how different substituents affect the π-conjugation, energy levels, and photophysical properties of the molecules. mdpi.comresearchgate.net

For instance, theoretical studies have been employed to understand the influence of substituents at the C-2 and C-7 positions on the planarity and π-conjugation of symmetrical fluorene derivatives. mdpi.com Computational models have also been used to predict the electronic properties of catalysts and to generate accurate force fields for larger-scale classical simulations of complex fluorene-based systems. princeton.edu

However, discrepancies can exist between theoretical predictions and experimental results. For example, a notable difference has been observed between the calculated and experimental enthalpies of formation for the parent fluorene molecule, a challenge that suggests the need for further refinement in both theoretical models and experimental techniques. rsc.org

Interactive Data Table: Properties of Selected Fluorene Derivatives

| Compound | Molecular Formula | CAS Number | Key Application/Property | Reference |

| 2-Bromo-9,9-diphenylfluorene | C25H17Br | 474918-32-6 | Intermediate for optoelectronic materials | chemicalbook.comcymitquimica.comnih.gov |

| 9-(4-Bromophenyl)-9-phenyl-9H-fluorene | C25H17Br | 937082-81-0 | OLED intermediate | innospk.com |

| 2-Bromo-9,9-dimethyl-9H-fluorene | C15H13Br | --- | Precursor for OLED materials | researchgate.net |

| 9-Bromo-9-phenylfluorene | C19H13Br | 55135-66-5 | Precursor in organic synthesis | orgsyn.org |

| 2,7-Dibromo-9,9-dihexylfluorene | C25H32Br2 | --- | Precursor for conjugated polymers | semanticscholar.org |

Structure

3D Structure

Properties

Molecular Formula |

C31H21Br |

|---|---|

Molecular Weight |

473.4 g/mol |

IUPAC Name |

2-bromo-5,9,9-triphenylfluorene |

InChI |

InChI=1S/C31H21Br/c32-25-19-20-27-29(21-25)31(23-13-6-2-7-14-23,24-15-8-3-9-16-24)28-18-10-17-26(30(27)28)22-11-4-1-5-12-22/h1-21H |

InChI Key |

TUALQGQCAMEOCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=C(C=C(C=C4)Br)C(C3=CC=C2)(C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Strategic Synthesis and Methodological Advancements for 2 Bromo 5,9,9 Triphenyl 9h Fluorene

Precursor Synthesis and Functionalization Routes to the Fluorene (B118485) Core

The foundational step in the synthesis of 2-Bromo-5,9,9-triphenyl-9H-fluorene is the construction of the 9,9-diphenyl-9H-fluorene core. This is then followed by the regioselective introduction of a bromine atom at the C2 position.

Methodologies for 9,9-Diphenyl-9H-fluorene Synthesis

The synthesis of the 9,9-diphenyl-9H-fluorene scaffold can be achieved through various synthetic routes. One common method involves the reaction of fluorenone with an appropriate organometallic reagent. For instance, the treatment of fluorenone with phenylmagnesium bromide, a Grignard reagent, followed by an acidic workup, can yield 9-phenyl-9-fluorenol (B15170). orgsyn.org This intermediate can then be further reacted to introduce the second phenyl group.

Another approach involves a one-pot cascade benzannulation protocol. This method utilizes the annulation of tert-propargyl alcohols with 2-methyl acetylacetone, catalyzed by calcium(II) triflate, to construct the 9,9-diaryl-9H-fluorenol structure. researchgate.net

The alkylation of 9H-fluorene represents another significant strategy. researchgate.net Various catalytic systems, including transition metals and metal-free approaches, have been developed for the formation of C-C bonds at the 9-position of the fluorene ring. researchgate.net For example, a ruthenium-catalyzed reaction using alcohols as alkylating agents has been reported for the selective mono-C9-alkylation of 9H-fluorene. acs.org

A general synthetic pathway to 9,9-disubstituted fluorene derivatives is outlined below:

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| Fluorenone | Phenylmagnesium bromide | - | 9-Phenyl-9-fluorenol |

| 9H-Fluorene | Benzyl alcohol | [Ru(p-cymene)Cl2]2, t-BuOK | 9-Benzyl-9H-fluorene |

| 2-Methyl acetylacetone | tert-Propargyl alcohols | Ca(OTf)2/Bu4NPF6 | 9,9-Diphenyl-9H-fluorenol |

Strategies for Regioselective Introduction of the Bromine Atom at the 2-Position

The introduction of a bromine atom specifically at the 2-position of the fluorene ring is a critical step that requires careful control of reaction conditions to achieve high regioselectivity. The electronic properties of the fluorene system direct electrophilic substitution, such as bromination, to the C2 and C7 positions, which are the most electron-rich.

A common method for the regioselective bromination of fluorene and its derivatives is the use of a brominating agent in the presence of a Lewis acid catalyst. For example, the bromination of 9,9-diphenyl-9H-fluorene can be achieved using N-bromosuccinimide (NBS) in a suitable solvent. orgsyn.orgchemicalbook.com The reaction of fluorene with NBS in propylene (B89431) carbonate at elevated temperatures has been shown to yield 2-bromofluorene (B47209) in high yield. chemicalbook.com

For 9-substituted fluorenes, bromination at the 2-position is generally favored due to resonance stabilization. The use of bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃) in a solvent such as carbon disulfide can selectively target the 2-position.

One synthetic route to 2-Bromo-9,9-diphenyl-9H-fluorene starts from 2-bromo-9H-fluoren-9-one. chemicalbook.com This precursor is reacted with phenylmagnesium chloride, a Grignard reagent, to introduce one of the phenyl groups at the 9-position. The resulting intermediate, 2-bromo-9-phenyl-9H-fluoren-9-ol, is then subjected to a dehydration reaction, often using a strong acid like concentrated sulfuric acid or trifluoromethanesulfonic acid in a suitable solvent like benzene (B151609), to yield the final product. chemicalbook.com

| Starting Material | Reagent(s) | Product |

| Fluorene | N-Bromosuccinimide | 2-Bromofluorene |

| 9-(4-chlorophenyl)-9-phenylfluorene | Br₂, FeBr₃ | 2-Bromo-9-(4-chlorophenyl)-9-phenyl-9H-fluorene |

| 2-Bromo-9H-fluoren-9-one | 1. Phenylmagnesium chloride 2. H⁺ | 2-Bromo-9-phenyl-9H-fluoren-9-ol |

| 2-Bromo-9-phenyl-9H-fluoren-9-ol | Concentrated H₂SO₄ or Trifluoromethanesulfonic acid | 2-Bromo-9,9-diphenyl-9H-fluorene |

Stereoselective and Regioselective Considerations in Multi-substituted Fluorene Synthesis

The synthesis of multi-substituted fluorene derivatives often requires precise control over both regioselectivity and stereoselectivity. rsc.org While the synthesis of this compound does not involve the creation of chiral centers at the fluorene core, the principles of stereoselective synthesis are crucial for creating more complex, multi-substituted fluorene-based molecules. nih.govyoutube.com

Regioselectivity is a key consideration in the functionalization of the fluorene ring. The inherent electronic properties of the fluorene system dictate the positions of electrophilic substitution. As mentioned earlier, the C2 and C7 positions are the most activated towards electrophiles. Therefore, reactions like bromination, nitration, and Friedel-Crafts alkylation will preferentially occur at these sites. The presence of existing substituents on the fluorene ring can further influence the regiochemical outcome of subsequent reactions through their directing effects.

Advanced Synthetic Protocols for the Introduction of Phenyl Substituents

The introduction of phenyl groups at specific positions of the fluorene core is a defining feature in the synthesis of this compound. Advanced synthetic protocols, particularly those involving arylation reactions and catalytic C-C bond formation, are instrumental in achieving this.

Optimized Arylation Reactions at the 9-Position

The introduction of aryl groups at the C9 position of the fluorene nucleus is a common and crucial transformation. acs.org One of the most effective methods for this is the use of organometallic reagents, such as Grignard reagents or organolithium compounds.

For the synthesis of 9,9-diphenyl-9H-fluorene, a two-step process starting from fluorenone is often employed. The first step involves the addition of one equivalent of a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium (B1222949) to the carbonyl group of fluorenone, leading to the formation of 9-phenyl-9-fluorenol. orgsyn.org The subsequent introduction of the second phenyl group can be achieved through a Friedel-Crafts-type reaction under acidic conditions. For instance, reacting 9-phenyl-9-fluorenol with benzene in the presence of a strong acid catalyst can yield 9,9-diphenyl-9H-fluorene.

A direct, one-step synthesis of 9,9-diaryl-9H-fluorenols has also been developed using a calcium-catalyzed intramolecular allene (B1206475) Friedel-Crafts annulation. researchgate.net

Catalytic Approaches in C-C Bond Formation (e.g., Grignard reactions)

Grignard reagents, which are organomagnesium halides (RMgX), are powerful nucleophiles widely used for the formation of carbon-carbon bonds. sigmaaldrich.com In the context of fluorene synthesis, Grignard reagents are pivotal for introducing alkyl and aryl substituents, particularly at the C9 position. nih.govresearchgate.net

The synthesis of 2-Bromo-9,9-diphenyl-9H-fluorene can be effectively accomplished using a Grignard reaction. chemicalbook.com The key precursor, 2-bromo-9H-fluoren-9-one, is treated with phenylmagnesium chloride in an appropriate solvent like anhydrous tetrahydrofuran (B95107) (THF). The Grignard reagent adds to the carbonyl group, forming the magnesium salt of 2-bromo-9-phenyl-9H-fluoren-9-ol. Subsequent quenching of the reaction with an acid yields the tertiary alcohol. This intermediate is then dehydrated under acidic conditions to afford the final product, 2-Bromo-9,9-diphenyl-9H-fluorene. chemicalbook.com

The general scheme for this Grignard-based synthesis is as follows:

| Step | Reactant 1 | Reactant 2 | Solvent | Product |

| 1 | 2-Bromo-9H-fluoren-9-one | Phenylmagnesium chloride | Anhydrous THF | 2-Bromo-9-phenyl-9H-fluoren-9-ol |

| 2 | 2-Bromo-9-phenyl-9H-fluoren-9-ol | Concentrated H₂SO₄ | Benzene | 2-Bromo-9,9-diphenyl-9H-fluorene |

Reaction Condition Optimization and Yield Enhancement Techniques

One common synthetic route involves the reaction of a fluorenone precursor with an organometallic reagent, followed by cyclization and bromination. For instance, the synthesis of 2-Bromo-9,9-diphenylfluorene can be achieved by reacting 2-Bromo-9H-fluoren-9-one with phenylmagnesium chloride. The optimization of this Grignard reaction is key to a high yield of the intermediate alcohol. Subsequent acid-catalyzed dehydration and cyclization, followed by bromination, lead to the final product.

Another approach involves the direct bromination of a pre-formed fluorene derivative. The choice of brominating agent and reaction conditions is critical to control the regioselectivity of the bromination, targeting the C2 position. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose, often in a suitable solvent and sometimes in the presence of a catalyst.

Key parameters that are typically optimized to enhance yield include:

Reaction Temperature: The temperature can influence reaction rates and the formation of side products. For instance, Grignard reactions are often initiated at low temperatures and then allowed to proceed at room temperature or with gentle heating. chemicalbook.com

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time to ensure complete conversion of the starting material without significant degradation of the product.

Stoichiometry of Reagents: The molar ratios of the reactants, including the brominating agent and any catalysts, are carefully controlled to maximize the formation of the desired product and minimize waste.

Solvent Choice: The solvent can significantly impact the solubility of reactants and the stability of intermediates. Common solvents in these syntheses include anhydrous tetrahydrofuran (THF) and benzene. chemicalbook.com

Catalyst: The use of catalysts, such as Lewis acids in Friedel-Crafts type reactions or radical initiators for bromination, can significantly improve reaction rates and yields.

Table 1: Reaction Condition Optimization for the Synthesis of a Related Compound, 2-Bromo-9,9-diphenylfluorene

| Parameter | Condition | Reagents | Yield | Reference |

| Method 1 | ||||

| Step 1: Grignard Reaction | Reflux for 3 hours | 2-Bromo-9H-fluoren-9-one, Phenylmagnesium chloride in THF | - | chemicalbook.com |

| Step 2: Cyclization/Dehydration | Reflux for 6 hours | Intermediate from Step 1, Trifluoromethanesulfonic acid in benzene | 65% (for the two steps) | chemicalbook.com |

| Method 2 | ||||

| Step 1: Friedel-Crafts Alkylation | Stirred for 5 hours at 80°C | 2-bromo-9-phenyl-9H-fluoren-9-ol, Concentrated sulfuric acid in benzene | 50% | chemicalbook.com |

Purification and Isolation Methodologies for High-Purity Material

The purification of this compound is a critical step to obtain material of high purity, which is essential for its potential applications in areas like organic electronics. The methodologies are similar to those used for other fluorene derivatives and focus on removing unreacted starting materials, by-products, and isomers.

Chromatographic Techniques for Separation and Purity Assessment

Column chromatography is a fundamental technique for the purification of fluorene derivatives. Silica gel is a commonly used stationary phase, and the mobile phase is typically a mixture of non-polar and moderately polar organic solvents.

For the separation of compounds like 2-Bromo-9,9-diphenylfluorene, a typical mobile phase would be n-hexane or a mixture of n-hexane and a slightly more polar solvent like ethyl acetate. chemicalbook.com The polarity of the eluent is carefully chosen to achieve good separation between the desired product and any impurities.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of the final product. A reversed-phase C18 column is often used with a mobile phase such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The purity is determined by the peak area percentage in the chromatogram. For some fluorene derivatives, purities of over 98% as determined by HPLC are reported. calpaclab.com

Table 2: Chromatographic Purification of Related Bromo-Fluorene Derivatives

| Compound | Chromatographic Method | Stationary Phase | Mobile Phase/Eluent | Purity Achieved | Reference |

| 2-Bromo-9,9-diphenylfluorene | Column Chromatography | Silica Gel | n-hexane | White powder | chemicalbook.com |

| 2-Bromo-9,9-bis(6-bromohexyl)-9H-fluorene | - | - | - | min 98% (HPLC) | calpaclab.com |

Crystallization and Recrystallization Protocols for Material Refinement

Crystallization is a powerful technique for the final purification of solid organic compounds. The choice of solvent is critical for successful crystallization. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below, allowing for the formation of well-defined crystals upon cooling.

For fluorene derivatives, common solvents for recrystallization include ethanol, isooctane (B107328), or a mixture of solvents like ethanol-water. chemicalbook.comorgsyn.org The process typically involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

For example, in the synthesis of 2-bromofluorene, the crude product obtained after reaction is recrystallized from an ethanol-water mixture to yield the purified product. chemicalbook.com Similarly, 9-bromo-9-phenylfluorene (B18599) can be recrystallized from isooctane to obtain light-yellow, lustrous flakes with a purity greater than 99%. orgsyn.org

The effectiveness of the recrystallization process can be monitored by measuring the melting point of the crystals and by analytical techniques such as HPLC or NMR spectroscopy. A sharp melting point range close to the literature value is indicative of high purity.

Reactivity, Functionalization, and Mechanistic Insights of 2 Bromo 5,9,9 Triphenyl 9h Fluorene

Exploration of the Bromine Atom's Reactivity in Cross-Coupling Reactions

The bromine atom at the C2 position of the fluorene (B118485) core is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in extending the conjugated system of the fluorene unit, a critical factor for its application in organic electronics.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of 2-Bromo-5,9,9-triphenyl-9H-fluorene, this reaction is pivotal for the synthesis of conjugated polymers. By reacting the bromo-fluorene derivative with a variety of boronic acids or esters, researchers can introduce different aromatic or heteroaromatic units into the polymer backbone. nih.govresearchgate.net

The general preference for multi- over mono-coupling in Suzuki-Miyaura reactions is a notable aspect, often influenced by the reactivity of the system and reaction conditions. dntb.gov.ua The synthesis of well-defined poly(fluorene-alt-thiophene) copolymers, for instance, has been achieved through Suzuki-Miyaura catalyst-transfer condensation polymerization (CTCP), highlighting the precise control possible with this methodology. rsc.org The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and desired molecular weights in the resulting polymers. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Fluorene Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product Type | Reference |

| 2,7-dibromo-9,9-didecyl-9H-fluorene | 2-(5-(Tributylstannyl)thiophen-2-yl)benzothiazole | Pd(PPh₃)₂Cl₂ | Donor-acceptor molecule | nih.gov |

| 9,9-bis(6'-bromohexyl)-2,7-dibromofluorene | 1,4-diphenylboronic acid | [Pd(PPh₃)₄] | Conjugated polymer | researchgate.net |

| 2-bromo-9,9-diphenylfluorene | Arylboronic acid | Not specified | Functionalized fluorene | chemicalbook.comnih.gov |

| PinB-fluorene-thiophene-Br | Arylboronic acid esters | AmPhos Pd | Alternating copolymer | rsc.org |

This table presents examples of Suzuki-Miyaura reactions involving various brominated fluorene derivatives to illustrate the versatility of the reaction.

The Heck and Sonogashira coupling reactions offer additional avenues for extending the π-conjugated systems of fluorene-based molecules. The Sonogashira reaction, in particular, is used to couple terminal alkynes with aryl halides, leading to the formation of arylalkynes and conjugated enynes. libretexts.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org

These reactions enable the introduction of acetylenic linkages into the molecular structure, which can significantly influence the electronic and photophysical properties of the resulting materials. For instance, the Sonogashira coupling of 9,9-didecyl-2,7-diethynyl-9H-fluorene with 2-(5-bromothiophen-2-yl)benzothiazole yields a molecule with an extended π-system. nih.gov While specific examples detailing the Heck and Sonogashira coupling of this compound are not prevalent in the provided results, the reactivity of the bromo-fluorene scaffold in these reactions is well-established for related structures. libretexts.orgresearchgate.net

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides. wikipedia.org The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

In the context of fluorene chemistry, Buchwald-Hartwig amination can be employed to introduce nitrogen-containing functionalities, which are crucial for developing materials with specific charge-transport properties or for applications in areas like organic light-emitting diodes (OLEDs). The reaction's efficiency can be influenced by factors such as the choice of ligand, base, and reaction conditions. researchgate.net For instance, microwave-assisted Buchwald-Hartwig amination has been shown to significantly reduce reaction times and improve yields for the synthesis of thermally activated delayed fluorescence (TADF) compounds. nih.gov The steric hindrance around the bromine atom, as is the case in 9-bromo-9-phenylfluorene (B18599), can impact the reactivity in Buchwald-Hartwig aminations, sometimes requiring the use of bulky ligands or higher temperatures.

Derivatization Strategies for Advanced Molecular Architectures

The versatility of this compound as a building block extends to the synthesis of a wide array of complex molecular structures with tailored properties.

The development of fluorene-based oligomers and polymers is a major focus in materials science due to their potential in organic optoelectronic devices. researchgate.net The polymerization of brominated fluorene monomers, often through Suzuki-Miyaura coupling, allows for the creation of high-molecular-weight polymers with desirable electronic and photophysical properties. researchgate.net

The properties of these polymers can be fine-tuned by co-polymerizing fluorene units with other aromatic monomers. The bulky triphenyl groups at the C9 position of the fluorene unit in the target molecule can help to prevent aggregation and improve the solubility and processability of the resulting polymers.

Table 2: Examples of Polymeric Fluorene Structures and their Synthesis

| Monomer(s) | Polymerization Method | Resulting Polymer Type | Reference |

| Phenoxazine and fluorene derivatives | Suzuki-Miyaura polycondensation | Conjugated copolymer | researchgate.net |

| Fluorene-thiophene biaryl monomers | Suzuki-Miyaura CTCP | Well-defined alternating copolymer | rsc.org |

| 2-bromofluorene (B47209) | Electron beam-irradiation | Conjugated 2-(9H-fluoren-7-yl)-9H-fluorene | researchgate.net |

This table provides examples of different synthetic routes to obtain polymeric structures based on the fluorene core.

The functionalization of fluorene derivatives is also crucial for directing their self-assembly into well-defined supramolecular architectures. By introducing specific functional groups, it is possible to control the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the assembly process. researchgate.net

These supramolecular assemblies can exhibit unique properties that are not present in the individual molecules, making them attractive for applications in sensing, molecular recognition, and the fabrication of nanoscale devices. The triphenyl-substituted fluorene core provides a rigid and well-defined scaffold upon which further functionalization can be carried out to achieve the desired supramolecular organization.

Mechanistic Investigations of Key Reaction Pathways

While specific mechanistic studies on this compound are not extensively documented in the public domain, the reactivity of the fluorene core and related derivatives has been the subject of computational and experimental investigations. These studies provide a foundation for understanding the plausible reaction pathways for this highly substituted fluorene derivative.

The formation of intermediates and the nature of transition states in reactions involving fluorene derivatives are central to understanding their reactivity. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the stability of the Meisenheimer complex, a key intermediate, is crucial. For this compound, the electron-withdrawing nature of the bromine atom can facilitate the formation of a Meisenheimer-like intermediate during nucleophilic attack at the C2 position. However, the steric bulk of the triphenyl groups might influence the approach of the nucleophile and the geometry of the resulting intermediate and transition state.

Computational studies on simpler fluorene systems using density functional theory (DFT) have been employed to model reaction pathways and transition states. These studies can elucidate the energetics of intermediate formation and the barriers to transition states. For example, theoretical calculations on related nitroaromatic compounds have shown that the reaction mechanism can be concerted (a single transition state) rather than a two-step process involving a stable intermediate, depending on the nature of the nucleophile and substituents. In the case of this compound, the significant steric hindrance may favor pathways that minimize steric clash in the transition state.

Furthermore, studies on the formation of bifluorenylidene from 2-substituted 9-halogenofluorenes suggest the involvement of carbanionic intermediates. The rate-limiting step in these reactions can be the dissociation of an ion pair formed between the fluorenyl anion and a cation. The bulky triphenyl groups in this compound would likely influence the stability and reactivity of any potential carbanionic intermediates at the C9 position, although the primary focus of reactivity is often the C2 position due to the bromo substituent.

Kinetic and thermodynamic data provide quantitative insights into reaction feasibility and rates. While specific data for this compound is scarce, general principles can be applied. The kinetics of nucleophilic aromatic substitution reactions on bromo-fluorene systems are influenced by factors such as the strength of the nucleophile, the solvent, and the electronic effects of other substituents. The bulky triphenyl groups are expected to have a significant kinetic effect, potentially slowing down reactions at the fluorene core due to steric hindrance.

Thermodynamic considerations, such as the relative stability of reactants, intermediates, and products, dictate the position of equilibrium. Computational studies on fluorene and its derivatives have been used to calculate thermodynamic properties and predict the favorability of certain reaction pathways. For example, molecular orbital theory calculations have been used to investigate the formation of dibenzofuran (B1670420) from fluorene, providing insights into the reaction's Gibbs free energies. For this compound, the thermodynamic stability of the molecule is high due to its extended aromatic system. Any chemical transformation would need to lead to a comparably stable or more stable product to be thermodynamically favorable.

The table below summarizes the expected impact of the substituents on the kinetic and thermodynamic aspects of reactions involving this compound, based on general chemical principles.

| Reaction Type | Expected Kinetic Effect of Substituents | Expected Thermodynamic Effect of Substituents |

| Nucleophilic Aromatic Substitution (at C2) | The bromine atom activates the ring for nucleophilic attack. The triphenyl groups may sterically hinder the approach of the nucleophile, potentially decreasing the reaction rate. | The formation of a more stable product will drive the reaction forward. The stability of the product will depend on the nature of the incoming nucleophile. |

| Electrophilic Aromatic Substitution | The fluorene ring is generally reactive towards electrophiles. The bromo group is deactivating, while the phenyl groups are activating. The overall effect and regioselectivity will be a balance of these electronic effects and the significant steric hindrance from the triphenyl groups. | The substitution will be favored if it leads to a thermodynamically more stable aromatic system. |

| Directed Ortho-Metalation | The presence of a directing group is necessary. Without a suitable directing group, this reaction is unlikely. The steric bulk of the triphenyl groups would heavily influence the feasibility and regioselectivity. | The formation of a stable organometallic intermediate is a key thermodynamic factor. |

Electrophilic and Nucleophilic Substitution Reactions on the Fluorene Core

The fluorene nucleus is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity and reactivity being heavily influenced by the existing substituents.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. utm.mywikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can then be quenched with an electrophile. utm.my

For this compound, the application of DoM would require the presence of a suitable DMG on one of the phenyl rings or the fluorene core itself. The bromine atom is not a conventional DMG. While some functional groups can direct metalation, the extreme steric congestion around the fluorene core due to the three phenyl groups would likely pose a significant challenge to this methodology. The approach of a bulky organolithium base to an ortho position could be severely hindered.

In principle, if a DMG were present on one of the phenyl rings, ortho-lithiation could occur on that specific ring. However, without a directing group, the kinetic acidity of the aromatic protons on the fluorene core is generally not high enough for deprotonation by common lithium bases under standard conditions. nih.gov

The table below outlines the general requirements and potential challenges for directed ortho-metalation on a molecule like this compound.

| Aspect | Description |

| Requirement | Presence of a Directed Metalation Group (DMG) such as an amide, methoxy, or sulfonyl group. |

| Reagents | Strong organolithium bases (e.g., n-butyllithium, s-butyllithium) in an aprotic solvent like THF or diethyl ether. |

| Intermediate | Formation of a thermodynamically and kinetically accessible aryllithium species. |

| Potential Challenge | Extreme steric hindrance from the three phenyl groups could prevent the approach of the organolithium base and subsequent electrophiles. |

The bromine atom at the 2-position of this compound is a versatile handle for a variety of functional group interconversions beyond the commonly employed cross-coupling reactions. These transformations allow for the introduction of a wide range of functionalities, further diversifying the chemical space accessible from this fluorene derivative.

One of the most fundamental transformations is the conversion of the aryl bromide to an organometallic reagent, such as an organolithium or Grignard reagent. This can be achieved through lithium-halogen exchange with an organolithium reagent (e.g., n-butyllithium) or by reaction with magnesium metal. The resulting organometallic species can then react with a variety of electrophiles.

Furthermore, the bromo group can be replaced by other functionalities through nucleophilic aromatic substitution, although this often requires harsh conditions or the presence of activating groups. Some potential functional group interconversions are summarized in the table below.

| Functional Group Transformation | Reagents and Conditions | Product Type |

| Lithium-Halogen Exchange | 2 equivalents of t-BuLi, THF, -78 °C | 2-Lithio-5,9,9-triphenyl-9H-fluorene |

| Grignard Reagent Formation | Mg, THF, reflux | 2-(Bromomagnesio)-5,9,9-triphenyl-9H-fluorene |

| Cyanation | CuCN, DMF or NMP, high temperature | 2-Cyano-5,9,9-triphenyl-9H-fluorene |

| Amination | NaN3 followed by reduction; or direct amination with amines under catalytic conditions (e.g., Buchwald-Hartwig amination) | 2-Amino-5,9,9-triphenyl-9H-fluorene |

| Hydroxylation | Reaction of the corresponding boronic acid with an oxidizing agent; or through the Grignard reagent and subsequent oxidation. | 2-Hydroxy-5,9,9-triphenyl-9H-fluorene |

| Thiolation | Reaction of the aryllithium with sulfur, followed by reduction. | 2-Thio-5,9,9-triphenyl-9H-fluorene |

It is important to note that the steric bulk of the triphenyl groups may influence the feasibility and efficiency of these transformations.

Theoretical and Computational Chemistry Approaches for 2 Bromo 5,9,9 Triphenyl 9h Fluorene

Electronic Structure Elucidation through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. Such calculations are fundamental to predicting a molecule's reactivity, optical properties, and electrical characteristics. While no specific DFT studies were found for 2-Bromo-5,9,9-triphenyl-9H-fluorene, DFT has been applied to other fluorene (B118485) derivatives to understand their electronic nature. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical in determining a molecule's electronic behavior. wikipedia.org The energy difference between them, the HOMO-LUMO gap, is a key parameter that influences the molecule's stability and the energy required for electronic excitation. wikipedia.orgschrodinger.com A smaller gap generally indicates that the molecule can be more easily excited, which is relevant for applications in organic electronics like OLEDs. chemicalbook.com

For various fluorene-based compounds, DFT calculations have been used to determine these energy levels. researchgate.netresearchgate.net For instance, studies on other complex organic molecules show how substituents can tune the HOMO-LUMO gap; electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower the LUMO level. wuxiapptec.com Without specific calculations for this compound, one can only hypothesize that the bromine atom and the extensive π-system of the triphenyl-fluorene core would result in a relatively small HOMO-LUMO gap, making it a candidate for optoelectronic materials.

Table 1: Illustrative HOMO-LUMO Data for Related Fluorene Compounds

This table is for illustrative purposes to show typical data obtained from DFT calculations on other, different fluorene derivatives. No such data was found for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Hypothetical Fluorene Derivative A | -5.53 | -2.91 | 2.62 |

| Hypothetical Fluorene Derivative B | -5.14 | -3.13 | 2.01 |

Data is hypothetical and based on values reported for various fluorene derivatives in literature to illustrate the concept. researchgate.net

DFT calculations can also map the electrostatic potential, which illustrates the charge distribution across a molecule. This is vital for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack. For a molecule like this compound, an electrostatic potential map would likely show a region of negative potential around the electronegative bromine atom and complex potential surfaces across the phenyl rings. The distribution of electron density in related compounds like 2-bromo-9,9-dihexyl-9H-fluorene is known to be influenced by its substituents, which is crucial for its function in electronic devices.

Conformation Analysis and Steric Effects of Triphenyl Substituents

The three-dimensional structure of a molecule, including its various possible conformations, is critical to its function. The triphenyl substituents at the C9 and C5 positions of the fluorene core would introduce significant steric hindrance.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would be necessary to explore its vast conformational space. These simulations could reveal the most stable arrangements of the three phenyl rings relative to the fluorene plane and the energetic barriers between different conformations. No MD simulation data is currently available for this specific compound.

The bulky triphenyl groups at the C5 and C9 positions would force the molecule into a non-planar, propeller-like conformation. This steric crowding has several implications:

Molecular Geometry: Computational studies on the related 2-Bromo-9,9-diphenylfluorene confirm that the phenyl rings are significantly twisted out of plane with the fluorene core to minimize steric interactions. This twisting disrupts π-conjugation, which would affect the molecule's electronic and optical properties. The addition of a third phenyl group at the 5-position would introduce even greater steric strain, leading to a highly distorted geometry.

Reactivity: The immense steric bulk would shield the fluorene core and the bromine atom, potentially reducing the molecule's reactivity in certain chemical transformations. Access to the reactive sites would be physically blocked, necessitating more drastic reaction conditions or specific catalytic approaches.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods can predict spectroscopic data, such as NMR, IR, and Raman spectra. These predictions are invaluable for confirming the structure of a synthesized compound by comparing the theoretical spectrum with the experimental one.

While experimental spectra for 2-Bromo-9,9-diphenyl-9H-fluorene are available, no predicted or experimental spectra have been found for this compound. nih.gov DFT calculations are commonly used to predict vibrational frequencies (IR and Raman) and chemical shifts (NMR). For example, in the analysis of 1-bromo-2-chlorobenzene, calculated vibrational frequencies showed good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net A similar correlative study for this compound would be essential for its unambiguous identification.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. bohrium.com Computational methods, particularly those based on Density Functional Theory (T)D, have become increasingly reliable for predicting NMR chemical shifts. nih.govmdpi.com The process typically involves geometry optimization of the molecule followed by the calculation of nuclear shielding constants using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on typical values for substituted fluorenes, is presented below. These values are illustrative and would require specific DFT calculations for validation.

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom Position | Predicted Chemical Shift (ppm) | Notes |

| C2 (Bromo-substituted) | 121.5 | The bromine substituent is expected to have a notable effect on the chemical shift of the directly bonded carbon. |

| C5 (Phenyl-substituted) | 140.0 | The attachment of a phenyl group typically causes a downfield shift. |

| C9 (Triphenyl-substituted) | 65.0 | The sp³-hybridized carbon at the 9-position, bonded to three phenyl groups, will have a distinct chemical shift. |

| Phenyl Group Carbons | 125.0 - 130.0 | A range of chemical shifts is expected for the carbons of the three phenyl groups at the C9 position. |

| Other Aromatic Carbons | 120.0 - 150.0 | The remaining aromatic carbons in the fluorene core will have shifts influenced by their position relative to the substituents. |

Note: This table is for illustrative purposes only. Actual chemical shifts would need to be determined by specific computational studies.

Simulated UV-Vis and Fluorescence Spectra for Electronic Transition Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including the simulation of Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectra. youtube.comrsc.org These simulations provide valuable information about the electronic transitions occurring within the molecule, such as π-π* transitions, and help in understanding their photophysical properties. mdpi.comresearchgate.net

For fluorene derivatives, TD-DFT calculations have been shown to effectively predict their absorption and emission spectra. mdpi.comresearchgate.net The choice of functional is crucial, with functionals like CAM-B3LYP often being used for these types of calculations. researchgate.net The simulations can reveal how different substituents on the fluorene core influence the electronic structure and, consequently, the absorption and emission wavelengths. mdpi.comresearchgate.net The introduction of donor and acceptor groups, for example, can significantly alter the electronic transitions. rsc.org

While specific simulated spectra for this compound are not available, studies on similar compounds demonstrate the utility of this approach. For example, TD-DFT calculations on other fluorene derivatives have successfully elucidated the nature of their electronic transitions. rsc.orgacs.org

Table 2: Illustrative TD-DFT Calculation Results for a Generic Triphenyl-Fluorene Derivative

| Parameter | Predicted Value | Significance |

| Maximum Absorption Wavelength (λ_max) | ~370 nm | Corresponds to the primary π-π* electronic transition. |

| Molar Extinction Coefficient (ε) | ~45,000 M⁻¹cm⁻¹ | Indicates the strength of the light absorption at λ_max. |

| Maximum Emission Wavelength (λ_em) | ~420 nm | Represents the peak of the fluorescence spectrum. |

| Stokes Shift | ~50 nm | The difference between λ_max and λ_em, indicative of the structural relaxation in the excited state. |

| Oscillator Strength (f) | ~0.8 | A measure of the probability of the electronic transition. |

| Major MO Contributions | HOMO -> LUMO | Describes the primary orbitals involved in the electronic transition. |

Note: This table presents typical values for a fluorene derivative and is for illustrative purposes. Specific calculations are needed for this compound.

Computational Design and Prediction of Novel Fluorene Derivatives

Computational chemistry is a powerful engine for the in-silico design and screening of novel materials, enabling the prediction of properties before their synthesis. lu.lvnih.gov

Structure-Property Relationship Modeling for Optoelectronic Characteristics

Understanding the relationship between molecular structure and optoelectronic properties is crucial for designing new materials for applications like Organic Light-Emitting Diodes (OLEDs) and solar cells. entrepreneur-cn.comresearchgate.net Computational methods, particularly DFT and TD-DFT, are instrumental in establishing these structure-property relationships for fluorene derivatives. mdpi.comresearchgate.net

By systematically modifying the structure of a parent molecule like this compound in silico, researchers can study the effects of different substituents on key optoelectronic parameters. These parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, ionization potential, and electron affinity. researchgate.netresearchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can be used to tune the energy levels and thus the emission color of a potential OLED material. mdpi.com

Table 3: Predicted Optoelectronic Properties of a Model Fluorene Derivative

| Property | Predicted Value | Implication for Optoelectronic Devices |

| HOMO Energy | -5.8 eV | Relates to the ability to donate an electron (hole injection). |

| LUMO Energy | -2.5 eV | Relates to the ability to accept an electron (electron injection). |

| HOMO-LUMO Gap | 3.3 eV | Influences the color of light emission in OLEDs. |

| Ionization Potential | 6.0 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 2.3 eV | The energy released when an electron is added to the molecule. |

Note: These values are representative for a fluorene derivative and would need to be calculated specifically for this compound and its novel derivatives.

Virtual Screening for Targeted Materials Applications

Virtual screening is a computational technique that allows for the rapid assessment of large libraries of virtual compounds for their suitability in a specific application. In the context of materials science, this involves creating a virtual library of derivatives based on a core structure like this compound and then using computational models to predict their properties.

This approach can be used to identify promising candidates for various applications, such as:

OLED Host Materials: Screening for compounds with high triplet energies to efficiently confine excitons on a phosphorescent guest dopant.

Blue Emitters: Identifying derivatives with a wide HOMO-LUMO gap that are predicted to emit in the blue region of the spectrum. mdpi.com

Hole Transport Materials: Searching for molecules with suitable HOMO levels for efficient hole injection and transport in perovskite solar cells. entrepreneur-cn.com

Nonlinear Optical (NLO) Materials: Predicting the first hyperpolarizability to identify chromophores with strong NLO responses. nih.gov

The process typically involves high-throughput DFT and TD-DFT calculations to predict the key properties of each virtual compound. The results are then analyzed to rank the candidates based on the desired criteria for the targeted application. This computational pre-screening significantly reduces the experimental effort required to discover new high-performance materials.

Advanced Applications in Materials Science and Chemical Technologies

Role as a Monomer in Advanced Polymer Synthesis for Organic Electronics

Conjugated polymers have garnered significant attention for their use in electronic devices due to their light weight, solution processability, and tunable structures. bohrium.com Fluorene-based polymers are particularly prominent because of their high photoluminescence efficiency, good thermal stability, and excellent charge transport properties. nih.gov 2-Bromo-5,9,9-triphenyl-9H-fluorene serves as a key monomer in the synthesis of these advanced polymers. The bromine atom provides a reactive site for polymerization reactions, such as Suzuki and Sonogashira couplings, allowing it to be incorporated into a polymer backbone. researchgate.netossila.com

The strategic placement of three phenyl groups on the fluorene (B118485) core is a critical design feature. The two phenyl groups at the C9 position and one at the C5 position create significant steric hindrance. This bulkiness is crucial for preventing intermolecular aggregation and crystallization of the resulting polymers. By inhibiting close packing of the polymer chains, these pendant groups enhance the solubility of the polymers in common organic solvents and improve the quality and stability of thin films, which is essential for device fabrication. researchgate.netresearchgate.net

Fluorene-based polymers are highly sought after as emitters in Organic Light-Emitting Diodes (OLEDs), especially for producing blue light, which has historically been a challenge for organic materials. bohrium.comyoutube.com The wide energy bandgap of the fluorene unit leads to emission in the blue region of the spectrum. nih.gov The incorporation of monomers like this compound into copolymers allows for the precise tuning of the emission color, efficiency, and stability of the OLED.

The triphenyl substituents on the fluorene monomer play a vital role in the performance of the resulting polymers in OLEDs. They help to maintain a high glass transition temperature, contributing to the thermal and morphological stability of the device's emissive layer. This stability is crucial for achieving long operational lifetimes. Furthermore, by creating a more amorphous (less crystalline) polymer structure, the triphenyl groups can suppress the formation of undesirable long-wavelength emission bands that often arise from aggregation or excimer formation in the solid state, thus ensuring pure and stable color emission. nih.govresearchgate.net

Research on related fluorene copolymers has demonstrated that modifying the fluorene core can significantly impact device performance. For instance, copolymers of fluorene with other aromatic units have been shown to exhibit high fluorescence quantum yields and stable electroluminescence. researchgate.net The use of bulky side groups, similar to the triphenyl groups in this compound, is a common strategy to enhance these properties.

Table 1: Properties of Representative Fluorene-Based Polymers for OLEDs

| Polymer Structure | Emission Color | Photoluminescence Quantum Yield (PLQY) | Key Monomer Features |

|---|---|---|---|

| Poly(9,9-dioctylfluorene) (PFO) | Blue | ~55% | Long alkyl chains for solubility |

| PFO-co-Benzothiadiazole (F8BT) | Green-Yellow | >70% | Alternating donor-acceptor structure |

| Polymer with triphenylamine (B166846) side chains | Deep-Blue | ~65% | Bulky, hole-transporting side groups |

The versatility of fluorene-based polymers extends to their use in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). bohrium.com In these devices, the critical parameters are charge carrier mobility, energy level alignment, and film morphology. The structural characteristics of this compound make it a valuable monomer for polymers targeting these applications.

For OPVs, fluorene-based polymers can act as either the electron donor or electron acceptor material in the active layer. bohrium.com The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through copolymerization is key to optimizing the power conversion efficiency of solar cells. The bulky triphenyl groups can influence the polymer's conformation and packing in the solid state, which in turn affects the nanoscale morphology of the active layer blend, a crucial factor for efficient charge separation and transport.

In OFETs, high charge carrier mobility is paramount. While the bulky triphenyl groups might slightly hinder the very close π-π stacking that can lead to extremely high mobility, they contribute to forming stable, uniform, and amorphous thin films. This can lead to more reliable and reproducible device performance. Fluorene-based polymers have been successfully used as the semiconductor layer in OFETs, demonstrating the viability of this class of materials. ossila.comresearchgate.net The introduction of monomers like this compound allows for the synthesis of polymers with optimized electronic properties and processing characteristics for high-performance transistors. ossila.com

Development of Fluorene-Based Fluorescent Probes and Sensors

The inherent fluorescence of the fluorene core makes it an excellent platform for the development of chemical sensors and biological probes. nih.gov Fluorene-based probes are known for their high sensitivity, photostability, and the relative ease with which they can be chemically modified. researchgate.netucf.edu this compound is an ideal starting material for creating such sensors. The bromine atom at the C2 position serves as a convenient chemical handle for introducing specific recognition units (receptors) that can bind to target analytes like metal ions, anions, or biomolecules. researchgate.net

The design of a fluorescent sensor typically involves three main components: a fluorophore (the signaling unit), a receptor (the binding or recognition unit), and a linker. researchgate.net In sensors derived from this compound, the fluorene moiety itself is the fluorophore.

The design strategy involves attaching a specific receptor for the target analyte to the fluorene core, often at the C2 position via the bromo-substituent. acs.org The receptor is chosen for its selective binding affinity for the analyte of interest. Upon binding of the analyte to the receptor, a change occurs in the photophysical properties of the fluorene fluorophore, leading to a detectable change in fluorescence (either enhancement or quenching). researchgate.netmdpi.com The bulky triphenyl groups at C5 and C9 help to prevent aggregation-caused quenching, ensuring that the monomeric fluorescence properties are maintained, which is crucial for a reliable sensor response.

Table 2: Design Components of Fluorene-Based Sensors

| Component | Function | Example Moiety |

|---|---|---|

| Fluorophore | Emits light upon excitation | Fluorene Core |

| Receptor | Binds selectively to the analyte | Crown Ether (for cations), Schiff Base (for anions/cations) |

| Linker | Connects receptor to fluorophore | Alkynyl or Aryl group (from coupling reactions) |

The change in fluorescence upon analyte binding is governed by several photophysical mechanisms, with Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) being the most common. nih.govresearchgate.net

Fluorescence Quenching: In many fluorene-based sensors, the receptor has a lone pair of electrons that can be transferred to the excited fluorene fluorophore (a PET process). This non-radiative decay pathway "quenches" the fluorescence, meaning the sensor is in an "off" state. When the analyte (e.g., a metal cation) binds to the receptor, it lowers the energy of the receptor's orbitals, preventing the electron transfer. This blocks the quenching pathway, and fluorescence is restored, turning the sensor "on". lu.se

Fluorescence Enhancement: Conversely, some sensor designs lead to fluorescence enhancement upon binding. For example, if the binding event restricts intramolecular rotations or vibrations within the probe molecule, it can reduce non-radiative decay pathways and lead to a stronger fluorescent signal. In other cases, binding can disrupt a pre-existing quenching mechanism. For instance, a sensor for iodide ions was designed where the fluorescence was enhanced upon binding, which is a superior response as most iodide sensors rely on quenching. acs.org

The specific design of the sensor, including the nature of the receptor and its electronic coupling to the fluorene fluorophore, determines whether quenching or enhancement will be observed. researchgate.net

Utilization in Catalysis and Organocatalysis

While fluorene derivatives are extensively used in materials science, their application as catalysts is less common. However, the field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, presents potential opportunities. youtube.comyoutube.com The 2021 Nobel Prize in Chemistry was awarded for the development of asymmetric organocatalysis, highlighting the importance of this field. youtube.com

There is limited direct evidence of this compound being used as a catalyst itself. More commonly, fluorene-containing structures are used as ligands for metal catalysts. For instance, palladacycles, which are organometallic compounds containing palladium, have been used to catalyze the synthesis of fluorenones from 2-bromobenzaldehydes. nih.gov Similarly, rhodium-catalyzed reactions have been developed for the synthesis of various fluorene derivatives. nih.gov

In the context of organocatalysis, molecules with specific functional groups, such as amines or carboxylic acids, are typically required to facilitate the catalytic cycle. youtube.com While the core structure of this compound does not possess these typical catalytic groups, its bromo-functionality allows it to be a precursor for more complex structures. It could be chemically modified to incorporate catalytically active moieties. For example, the bromine atom could be replaced with a phosphine (B1218219) group to create a ligand for transition-metal catalysis or converted to an amine or other functional group suitable for organocatalysis. However, reports detailing the use of this specific compound or its direct derivatives in catalytic applications are not prevalent in current scientific literature.

Fluorene Scaffolds as Ligands for Transition Metal Catalysis

Fluorene derivatives have been explored as ligands in transition metal catalysis due to their rigid backbone and tunable electronic properties. researchgate.net While specific studies detailing the use of this compound as a ligand are not extensively documented, the broader class of fluorenyl-based ligands has shown promise in various catalytic transformations. The steric hindrance provided by the bulky triphenyl groups at the C9 position could influence the coordination geometry around a metal center, potentially leading to high selectivity in catalytic reactions. The bromo-substituent, on the other hand, can be a site for cross-coupling reactions to further modify the ligand structure. For instance, related diazafluorene ligands have been shown to be effective in supporting redox-active metal complexes, highlighting the potential of the fluorene scaffold in catalyst design. nih.gov

The synthesis of various 9-substituted fluorene derivatives has been a subject of interest, with transition-metal catalysis and metal-free methods being developed to create a diverse range of these compounds. researchgate.net These synthetic strategies open up possibilities for creating novel fluorenyl-based ligands for catalysis.

Application in Asymmetric Catalysis

The development of chiral fluorene derivatives is a significant area of research for applications in asymmetric catalysis. While direct applications of this compound in asymmetric catalysis are not prominently reported, the synthesis of chiral fluorenes is an active field. orgsyn.org The C9 position of the fluorene core is a common site for introducing chirality. The triphenylmethyl group at this position in this compound, however, is achiral. To induce chirality for asymmetric catalysis, modifications to the fluorene backbone or the pendant phenyl groups would be necessary. The synthesis of related chiral compounds, such as N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds, which are valuable for asymmetric synthesis, has been reported, starting from 9-bromo-9-phenylfluorene (B18599). orgsyn.org

Exploration in Nanomaterials and Self-Assembly

The inherent properties of fluorene derivatives, such as their rigidity, planarity, and propensity for π-π stacking, make them excellent building blocks for nanomaterials and self-assembling systems.

Fabrication of Fluorene-Containing Nanostructures (e.g., Covalent Triazine Frameworks)

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers with high thermal and chemical stability. rsc.org Fluorene units have been incorporated into CTFs to create materials with high surface areas and potential applications in gas storage and separation. researchgate.netrsc.org The synthesis of these frameworks often involves the trimerization of nitrile-functionalized monomers. While the direct use of this compound in the fabrication of CTFs has not been explicitly described, its bromo-functionality could, in principle, be converted to a nitrile group, making it a potential precursor for fluorene-based CTFs. The bulky triphenyl groups would likely influence the porosity and final architecture of the resulting framework.

The synthesis of fluorene-based CTFs has been achieved using precursors like 2,7-dibromo-9H-fluorene, which is converted to the corresponding dicarbonitrile and then subjected to ionothermal trimerization. researchgate.net This highlights a potential pathway for incorporating the 5,9,9-triphenyl-9H-fluorene core into such porous nanostructures.

Self-Assembly Driven by Non-Covalent Interactions

The self-assembly of fluorene derivatives is driven by non-covalent interactions, primarily π-π stacking between the aromatic fluorene cores. These interactions can lead to the formation of well-ordered nanostructures such as nanofibers and vesicles. The triphenyl groups at the C9 position of this compound would significantly impact its self-assembly behavior. The steric bulk of these groups could hinder close packing of the fluorene units, potentially leading to different assembled morphologies compared to less substituted fluorenes.

Research on the self-assembly of fluorene-based molecules has demonstrated their ability to form various nanostructures. For example, fluorene-containing chromophores have been shown to assemble into antiparallel molecular dimers in the solid state, influenced by hydrogen bonding and CH−π interactions. nih.gov The specific self-assembly properties of this compound would depend on a delicate balance between the attractive π-π interactions of the fluorene backbone and the steric repulsion of the triphenyl groups.

Future Perspectives and Emerging Research Directions

Integration with Artificial Intelligence and Machine Learning for Molecular Design

This "AI for Materials" (AI4M) framework involves several key components:

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) are used to generate reliable data on molecular descriptors for a set of known fluorene (B118485) derivatives. eurekalert.org

Predictive Model Development: Machine learning algorithms are trained on these datasets to build models that can predict the properties of new, unsynthesized molecules. eurekalert.orgschrodinger.com Interpretable AI tools can help researchers understand the complex structure-property relationships, moving beyond "black box" predictions to provide genuine design insights. eurekalert.org

Molecular Generation and Screening: High-throughput virtual screening and inverse design models can then explore the vast chemical space to suggest novel candidates, like derivatives of 2-Bromo-5,9,9-triphenyl-9H-fluorene, with optimized properties for specific applications. eurekalert.orgresearchgate.net

This data-driven approach allows for targeted exploration of device capabilities across novel designs, establishing clearer relationships between the chemical composition of layers and their functional performance. schrodinger.com

Sustainable Synthesis and Green Chemistry Approaches for Fluorene Derivatives

There is a growing emphasis on developing environmentally friendly and efficient methods for synthesizing fluorene derivatives. Green chemistry principles are being applied to reduce waste, avoid hazardous reagents, and lower energy consumption. marketresearchintellect.com

Recent research has highlighted several promising sustainable synthetic routes:

Aerobic Oxidation: Efficient methods have been developed for the synthesis of 9-fluorenones from 9H-fluorenes using air as the oxidant under ambient conditions, which is a much greener alternative to traditional heavy-metal oxidants. rsc.org

Catalyst-Free Reactions: New synthetic pathways are being explored that proceed without the need for a metal catalyst, such as the synthesis of fluorenes from amino-containing biaryls and Meldrum's acid derivatives. rsc.org

Photochemical Methods: The use of low-energy blue light to induce photochemical reactions offers a metal-free approach for carbon-carbon bond formation, providing a green advantage over many metal-catalyzed processes. researchgate.net Advances in technology like LED light sources and continuous flow processing are making these methods more scalable and efficient. researchgate.net

Recyclable Reaction Systems: Methods are being developed where the solvent and catalyst system can be recycled directly after product separation, creating an energy-saving and environmentally friendly chemical process. google.com

These innovations in sustainable production are reducing the environmental footprint of fluorene derivative manufacturing and aligning with global environmental goals. marketresearchintellect.com

| Aspect | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Oxidants | Heavy metal oxidants (e.g., CrO₃) | Air (O₂), molecular oxygen rsc.org |

| Catalysts | Often require precious metal catalysts (e.g., Palladium) | Catalyst-free reactions, use of earth-abundant catalysts rsc.orgacs.org |

| Solvents | Often uses hazardous or large volumes of organic solvents | Recyclable solvent systems, water-based reactions google.com |

| Energy Source | High-temperature reflux | Photochemical activation (e.g., visible light), ambient conditions rsc.orgresearchgate.net |

| Byproducts | Stoichiometric amounts of waste | Minimal byproduct formation, high atom economy |

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

Understanding reaction mechanisms and kinetics in real-time is crucial for optimizing the synthesis of complex molecules like this compound. Advanced in-situ characterization techniques allow researchers to monitor chemical and physical processes as they happen, providing insights that are not achievable through conventional post-reaction analysis. nih.gov

The ability to describe the complex reaction mechanisms in environmental biogeochemistry, for example, relies heavily on the application of advanced spectroscopic techniques. nih.gov These principles are being increasingly applied to organic synthesis. Future research will likely see the expanded use of:

In-Situ Spectroscopy: Techniques such as Raman and infrared (IR) spectroscopy, as well as UV-Vis and fluorescence spectroscopy, can be used to track the concentration of reactants, intermediates, and products in real-time. mdpi.comresearchgate.net

Liquid-Cell Transmission Electron Microscopy (LC-TEM): This powerful technique allows for the direct observation of nanoparticle formation and crystal growth processes in solution at the nanoscale, offering unprecedented mechanistic insights. acs.org

Synchrotron-Based Techniques: High-intensity X-ray methods available at synchrotron facilities provide detailed information about the electronic and geometric structure of molecules during a reaction. nih.gov

Combined Analytical Approaches: Integrating multiple in-situ techniques, such as combining spectroscopic data with mass spectrometry or chromatographic separation, provides a more complete picture of complex reaction pathways. mdpi.com

These advanced methods enable better control over reaction conditions, leading to higher yields, improved purity, and the ability to scale up complex syntheses more reliably. qut.edu.au

Expanding the Scope of Fluorene-Based Materials to Novel Applications

While fluorene derivatives are well-established in the field of OLEDs for their high photoluminescence efficiency and good thermal stability, their unique properties are paving the way for their use in a variety of other advanced applications. datainsightsmarket.commdpi.com The functional versatility of the fluorene skeleton allows for its incorporation into a wide range of materials. researchgate.net

Emerging application areas include:

Pharmaceuticals and Agrochemicals: The strategic placement of fluorine atoms can significantly alter a molecule's metabolic stability and biological activity. st-andrews.ac.uk The fluorene scaffold is being explored in medicinal chemistry for developing new therapeutic agents.

Advanced Polymers and Resins: Fluorene derivatives are used as monomers for high-performance polymers with applications in camera lenses and other optical materials. datainsightsmarket.com

Sensors and Probes: The inherent fluorescence of the fluorene core makes it an excellent building block for chemical sensors and biological probes, including for applications like three-photon fluorescence (3PF) imaging. researchgate.net

Energy Storage: Fluorine chemistry is playing a critical role in the development of next-generation rechargeable batteries, including fluorinated electrolytes and electrodes that can improve energy density, safety, and lifespan. acs.orgwpmucdn.com

Semiconductor-Related Materials: Beyond displays, fluorene derivatives are being investigated for use in other electronic components and as organic semiconductors in various devices. datainsightsmarket.comresearchgate.net

The development of new fluorene derivatives with enhanced properties is expected to drive growth and create new investment opportunities in these emerging markets. marketresearchintellect.com

Addressing Challenges and Opportunities in Fluorene Research

Despite the significant progress in fluorene chemistry, several challenges remain that present opportunities for future research and innovation.

Key Challenges:

Molecular Stability: Fluorene derivatives can be susceptible to degradation, which can limit the operational lifetime of devices like OLEDs. mdpi.com The 9-position of the fluorene core is often doubly substituted to improve long-term stability. researchgate.net

Intermolecular Interactions: Strong intermolecular forces in the solid state can lead to aggregation-induced quenching, which reduces emission efficiency. mdpi.com Molecular design strategies, such as using bulky groups like in this compound, are employed to mitigate these effects. rsc.org

Synthesis of Fluorinated Compounds: The formation of carbon-fluorine bonds can be a challenging chemical transformation, particularly for the late-stage fluorination of complex molecules. pharmtech.com

Cost and Scalability: The high initial investment and operational costs for producing highly pure, complex fluorene derivatives can be a barrier to wider adoption, particularly for small- and medium-sized enterprises. marketresearchintellect.com

Future Opportunities:

Enhanced Performance Materials: There is a significant opportunity to develop new fluorene derivatives with improved properties, such as higher efficiency, better color purity in OLEDs, and greater stability. marketresearchintellect.commdpi.com

Digital Transformation: Leveraging IoT, AI, and cloud computing can drive innovation in the manufacturing and application of fluorene-based materials. marketresearchintellect.com

Sustainability: Investing in eco-friendly production methods and sustainable materials is a growing trend that aligns with global environmental objectives and presents new market opportunities. marketresearchintellect.com

Emerging Markets: The increasing demand for high-performance materials in developing economies offers lucrative prospects for market expansion. marketresearchintellect.com

Addressing these challenges through continued research and technological advancement will unlock the full potential of fluorene-based materials in a wide array of future technologies. researchgate.netmarketresearchintellect.com

Q & A

Q. What are the key synthetic routes for preparing 2-Bromo-5,9,9-triphenyl-9H-fluorene, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a pre-functionalized fluorene core. For analogous bromo-fluorene derivatives (e.g., 2-bromo-9-methyl-9-phenyl-9H-fluorene), bromination via electrophilic aromatic substitution or palladium-catalyzed cross-coupling is common. Reaction temperature and solvent polarity critically affect regioselectivity. For example, polar aprotic solvents (e.g., DMF) favor bromine activation, while lower temperatures reduce side reactions like debromination . Characterization via -NMR and mass spectrometry is essential to confirm substitution patterns .

Q. What spectroscopic methods are most reliable for characterizing this compound?

Key techniques include:

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and bromine isotope patterns. For example, NIST databases provide reference spectra for fluorene derivatives .

- NMR: - and -NMR resolve phenyl and bromine substitution effects. Aromatic protons adjacent to bromine exhibit downfield shifts (δ 7.5–8.5 ppm) .

- X-ray Crystallography: Used to confirm steric effects from bulky substituents (e.g., triphenyl groups) .

Q. What safety precautions are necessary when handling this compound?

While specific safety data for this compound are limited, analogous bromo-fluorenes (e.g., 9-bromophenanthrene) require:

- Ventilation: To avoid inhalation of airborne particulates.

- PPE: Nitrile gloves, lab coats, and safety goggles.

- Storage: In airtight containers away from oxidizers, as brominated aromatics may decompose exothermically .

Advanced Research Questions

Q. How do steric and electronic effects of the 5,9,9-triphenyl groups influence reactivity in cross-coupling reactions?

The bulky triphenyl groups hinder access to the bromine atom, reducing reactivity in Suzuki-Miyaura couplings. Electronic effects from phenyl substituents also deactivate the fluorene core. To mitigate this, researchers use:

- High-Temperature Conditions: (e.g., 100–120°C in toluene) to overcome steric barriers.